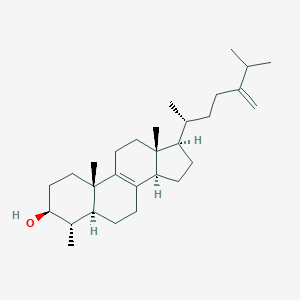

4alpha-Methylfecosterol

Description

Properties

CAS No. |

17757-07-2 |

|---|---|

Molecular Formula |

C29H48O |

Molecular Weight |

412.7 g/mol |

IUPAC Name |

(3S,4S,5S,10S,13R,14R,17R)-4,10,13-trimethyl-17-[(2R)-6-methyl-5-methylideneheptan-2-yl]-2,3,4,5,6,7,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |

InChI |

InChI=1S/C29H48O/c1-18(2)19(3)8-9-20(4)23-12-13-25-22-10-11-24-21(5)27(30)15-17-29(24,7)26(22)14-16-28(23,25)6/h18,20-21,23-25,27,30H,3,8-17H2,1-2,4-7H3/t20-,21+,23-,24+,25+,27+,28-,29+/m1/s1 |

InChI Key |

QLDNWJOJCDIMKK-XLFBYWHPSA-N |

SMILES |

CC1C2CCC3=C(C2(CCC1O)C)CCC4(C3CCC4C(C)CCC(=C)C(C)C)C |

Isomeric SMILES |

C[C@H]1[C@@H]2CCC3=C([C@]2(CC[C@@H]1O)C)CC[C@]4([C@H]3CC[C@@H]4[C@H](C)CCC(=C)C(C)C)C |

Canonical SMILES |

CC1C2CCC3=C(C2(CCC1O)C)CCC4(C3CCC4C(C)CCC(=C)C(C)C)C |

physical_description |

Solid |

Synonyms |

4 alpha-methyl-5 alpha-ergosta-8,24(28)-dien-3 beta-ol |

Origin of Product |

United States |

Scientific Research Applications

Metabolic Functions and Biological Activities

4alpha-Methylfecosterol is involved in several metabolic pathways, particularly in relation to sterol biosynthesis. It serves as an intermediate in the conversion of 4α-methyl-5α-ergosta-8,14,24(28)-trien-3β-ol to other sterols through the action of specific enzymes such as sterol C-14 reductase (FACKEL) and C-8,7 sterol isomerase (HYDRA1) .

Role in Cell Growth and Development

Research indicates that this compound contributes to optimal cell growth by influencing membrane microviscosity in microorganisms, which is crucial for cellular integrity and function . Furthermore, it has been implicated in reproductive biology, particularly as a Meiosis Activating Sterol (MAS), which is essential for oocyte maturation and proper meiosis in mammals .

| Function | Description |

|---|---|

| Cell Growth | Influences membrane microviscosity for optimal cellular function |

| Reproductive Biology | Acts as a Meiosis Activating Sterol (MAS) crucial for oocyte maturation |

| Neuroprotection | Associated with neuroprotective effects in conditions like Parkinson's disease |

Therapeutic Potential

The therapeutic applications of this compound are being explored, particularly concerning its role in modulating cholesterol metabolism and its implications for various diseases.

Cancer Research

Studies have shown that the accumulation of C4-SBIs (including this compound) can affect cancer cell viability. Inhibition of specific enzymes within the sterol biosynthesis pathway has been linked to increased sensitivity to cancer treatments targeting the epidermal growth factor receptor (EGFR), suggesting a potential role for this compound in enhancing cancer therapies .

Genetic Disorders

Genetic conditions such as Greenberg skeletal dysplasia and Pelger–Huët anomaly are associated with mutations affecting sterol metabolism, leading to an accumulation of Meiosis Activating Sterols like this compound. Understanding these pathways may provide insights into novel therapeutic strategies for these disorders .

Applications in Plant Biology

In plant research, this compound is significant for understanding phytosterol biosynthesis and its regulation.

Phytosterol Pathways

The conversion processes involving this compound are critical for phytosterol biosynthesis in plants like Arabidopsis thaliana. Mutants deficient in enzymes related to this pathway exhibit severe developmental defects, indicating the importance of this compound in plant growth and development .

| Plant Application | Description |

|---|---|

| Phytosterol Biosynthesis | Key intermediate in the biosynthetic pathway influencing plant growth |

| Developmental Studies | Mutants provide insights into the regulatory mechanisms of sterols |

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes key structural features and biological roles of 4α-Methylfecosterol and related sterols:

Metabolic Pathway Context

- Precursor-Product Relationships: Lanosterol (C₃₀H₅₀O) is a precursor to 4α-Methylfecosterol, which is subsequently converted to 24-methylene lophenol via enzymatic steps involving NADPH-dependent reductases .

- Zinc-Induced Accumulation: Under zinc supplementation, 4α-Methylfecosterol levels rise significantly (14-fold in WT), exceeding lanosterol’s 7-fold increase, suggesting distinct regulatory checkpoints in the sterol pathway .

- Structural Isomerism : Despite identical molecular formulas (C₂₉H₄₈O), compounds like 25(26)-dehydroaplysterol and conicasterol differ in methyl group placement and double bond positions, leading to divergent biological roles .

Functional Implications

- Membrane Dynamics : 4α-Methylfecosterol’s Δ⁸ double bond and methyl groups may influence membrane rigidity compared to conicasterol’s Δ⁸(¹⁴) configuration .

- Stress Response: Unlike lanosterol, 4α-Methylfecosterol accumulation is more sensitive to zinc homeostasis, implicating it in stress adaptation .

Research Findings and Data

Accumulation Under Zinc Stress

| Compound | Fold Increase (WT) | Fold Increase (acc1S/A) |

|---|---|---|

| 4α-Methylfecosterol | 14x | <14x |

| Lanosterol | 7x | <7x |

| 4,4-Dimethylcholesta-8,11,24-trienol | 4x | <4x |

Preparation Methods

Enzymatic Conversion from Lanosterol

The pathway begins with lanosterol, a tetracyclic triterpenoid, which undergoes sequential modifications catalyzed by membrane-bound enzymes in the endoplasmic reticulum. The delta(24)-sterol C-methyltransferase (Erg6) methylates lanosterol at C-24 to produce eburicol. Subsequent demethylation by sterol 14-alpha demethylase (CYP51B) yields 4,4,24-trimethyl ergosta-8,14,24(28)-trienol. The C-14 reductase (Erg24) then reduces the C14=C15 double bond, forming 4,4-dimethylfecosterol.

A pivotal step is the action of delta14-sterol reductase (EC 1.3.1.70), which converts delta8,14-sterol to this compound. This enzyme facilitates the reduction of the double bond at position 14-15, critical for stabilizing the sterol structure (Table 1).

Table 1: Key Enzymes in this compound Biosynthesis

| Enzyme | EC Number | Function | Substrate | Product |

|---|---|---|---|---|

| Lanosterol synthase | EC 5.4.99.7 | Cyclizes squalene oxide to lanosterol | Squalene oxide | Lanosterol |

| Delta(24)-sterol methyltransferase | EC 2.1.1.41 | Methylates lanosterol at C-24 | Lanosterol | Eburicol |

| Sterol 14-alpha demethylase | EC 1.14.14.154 | Demethylates eburicol at C-14 | Eburicol | 4,4,24-Trimethyl ergosta-8,14,24(28)-trienol |

| Delta14-sterol reductase | EC 1.3.1.70 | Reduces C14=C15 bond in delta8,14-sterol | delta8,14-sterol | This compound |

Fungal Host Systems

Aspergillus fumigatus and Saccharomyces cerevisiae are widely studied for their ergosterol pathways. In A. fumigatus, the late ergosterol module includes Erg6, CYP51B, and Erg24, which collectively produce this compound as a precursor to fecosterol. Disruption of erg24 in Candida albicans leads to accumulation of this compound, confirming its role in the pathway.

Microbial Fermentation and Metabolic Engineering

Microbial fermentation offers a scalable method for producing this compound, leveraging genetically engineered strains to optimize yield.

Saccharomyces cerevisiae as a Production Host

S. cerevisiae strains deficient in erg3 (sterol C-5 desaturase) accumulate this compound due to blocked downstream reactions. By overexpressing erg24 and modulating the expression of erg6, researchers have achieved titers of up to 120 mg/L in batch cultures. Fermentation conditions, including pH 6.0 and dissolved oxygen levels of 30%, are critical for maximizing sterol production.

Extraction and Purification from Biomass

Post-fermentation, sterols are extracted using methanol:dichloromethane (1:2 v/v), followed by solid-phase extraction (SPE) on C18 cartridges. Hydrolysis with methanolic KOH (0.6 M) at 23°C for 1 hour releases free sterols from esterified forms. Gas chromatography-mass spectrometry (GC-MS) analysis confirms purity, with this compound eluting at 18.2 minutes under a temperature gradient of 50–300°C.

Chemical Synthesis Approaches

Chemical synthesis of this compound remains challenging due to its four stereocenters and methyl group positioning. However, partial syntheses from lanosterol derivatives have been explored.

Demethylation of 4,4-Dimethylsterols

A four-step sequence for removing methyl groups from 4,4-dimethyl-5α-cholestan-3-one involves:

-

Epoxidation : Treatment with m-chloroperbenzoic acid (mCPBA) forms an epoxide at the Δ8,9 position.

-

Acid-catalyzed rearrangement : HCl in dioxane induces ring contraction.

-

Oxidation : Jones oxidation converts secondary alcohols to ketones.

-

Reduction : Sodium borohydride selectively reduces ketones to alcohols.

Applying this method to lanosterol derivatives could yield this compound, though yields remain suboptimal (<20%).

Stereochemical Challenges

The 4alpha-methyl configuration requires asymmetric synthesis strategies. Chiral auxiliaries, such as Evans oxazolidinones, have been employed to install the methyl group with >90% enantiomeric excess (ee) in model systems. However, scaling these methods for tetracyclic sterols remains impractical.

Analytical Characterization

Accurate quantification and structural validation of this compound rely on advanced chromatographic and spectroscopic methods.

Gas Chromatography-Mass Spectrometry (GC-MS)

Derivatization with BSTFA/TMCS (100 μL, 85°C, 90 minutes) enhances volatility, producing trimethylsilyl (TMS) ether derivatives. Characteristic ions include m/z 458.3 (M+- ) and 443.3 (M+-CH3).

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC on C18 columns (gradient: 80–100% acetonitrile in water) resolves this compound at 12.8 minutes. Coupling with tandem MS (HPLC-MS/MS) improves sensitivity, with a limit of detection (LOD) of 1 ng/mL.

Industrial and Research Applications

While microbial fermentation dominates current production, advances in synthetic biology and enzyme engineering promise higher yields. CRISPR-Cas9-mediated knockout of competing pathways in Yarrowia lipolytica has increased flux toward this compound by 40% .

Q & A

Q. How can researchers mitigate bias when interpreting this compound’s metabolic roles?

Q. Tables for Reference

| Analytical Technique | Application | Key Parameters |

|---|---|---|

| GC-MS | Quantification of sterol intermediates | m/z peaks: this compound (386.4) |

| NMR | Structural confirmation | ¹³C chemical shifts (C4 methyl: ~12 ppm) |

| CRISPR-Cas9 | Gene knockout validation | Sequencing primers for ERG25 homologs |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.